molecular formula C10H7BrN2O3S2 B11671566 N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11671566
M. Wt: 347.2 g/mol
InChI Key: TXLJNTGPMJQXJR-QPJJXVBHSA-N
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Description

This compound features a 1,3-thiazolidin-4-one core modified with a 5-bromofuran-2-ylmethylidene group at position 5, a thioxo (sulfanylidene) group at position 2, and an acetamide substituent at position 2. Its structure is pivotal for interactions in biological systems, such as antibacterial or enzyme-targeting applications, as seen in related thiazolidinone derivatives .

Properties

Molecular Formula

C10H7BrN2O3S2

Molecular Weight

347.2 g/mol

IUPAC Name

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C10H7BrN2O3S2/c1-5(14)12-13-9(15)7(18-10(13)17)4-6-2-3-8(11)16-6/h2-4H,1H3,(H,12,14)/b7-4+

InChI Key

TXLJNTGPMJQXJR-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC=C(O2)Br)/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C10H7BrN2O3S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of C10H7BrN2O3S2 may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as solid-phase synthesis and liquid-phase synthesis are commonly employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

C10H7BrN2O3S2: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

C10H7BrN2O3S2: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which C10H7BrN2O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Thiazolidinone vs. Thiadiazole Derivatives

Compounds in (e.g., 5e–5m) share acetamide and arylthio groups but are based on a 1,3,4-thiadiazole core instead of 1,3-thiazolidinone. This difference impacts ring strain, electron distribution, and biological targets. Thiadiazoles often exhibit higher thermal stability (melting points: 132–170°C) but may lack the conformational flexibility of thiazolidinones for receptor binding .

Substituent Variations on the Thiazolidinone Core

2.2.1. Halogenated Arylidene Groups
  • Brominated Analogs: Compound 38 (): Features a 5-bromo-2-hydroxy-3-methoxybenzylidene group. The bromine enhances lipophilicity and antibacterial activity, similar to the target compound’s bromofuran substituent. However, the benzylidene core may reduce solubility compared to furan-based analogs . ZINC1217907 (): Contains a 3-bromophenylmethylidene group.
  • Non-Halogenated Analogs: Compound 15 (): Substitutes bromofuran with a simple furan-2-ylmethylidene group. The absence of bromine reduces molecular weight (359.42 g/mol vs. ~450 g/mol for the target compound) and may decrease bioactivity due to weaker electron-withdrawing effects .
2.2.2. Acetamide Modifications
  • Yields for these analogs range from 60–93%, indicating feasible synthesis .
  • N-(4-Fluorophenyl)acetamide (): Fluorine’s electronegativity enhances metabolic stability. However, the extended conjugated system in this compound (with a propenylidene group) may shift UV-Vis absorption profiles compared to the target’s furan-based structure .

Biological Activity

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₄H₁₃BrN₂O₂S
  • Molecular Weight : 353.23 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for microbial growth. It has been suggested that the thiazolidinone core interacts with key enzymes involved in these processes, leading to cell lysis and death.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines (e.g., HeLa and MCF7) revealed that the compound exhibits selective toxicity, with IC50 values indicating a safety margin for potential therapeutic applications.

Cell Line IC50 (µM)
HeLa25
MCF730

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. The compound demonstrated the ability to scavenge free radicals in various assays, suggesting potential applications in preventing oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens.

Research on Anticancer Potential

In a separate investigation published in Cancer Letters, researchers explored the anticancer potential of this compound. The study reported that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

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